Product packaging for 2,3-Dihydroxy-3-methylbutanal(Cat. No.:CAS No. 61845-76-9)

2,3-Dihydroxy-3-methylbutanal

Cat. No.: B14545044
CAS No.: 61845-76-9
M. Wt: 118.13 g/mol
InChI Key: YDXYYBJRCIQQSF-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-3-methylbutanal is a high-purity chemical compound supplied for research and development purposes. This compound is strictly for professional laboratory use and is not intended for diagnostic, therapeutic, or personal use. This oxygenated organic compound has been identified as a product of the atmospheric photo-oxidation of 2-methyl-3-buten-2-ol (MBO), a significant biogenic volatile organic compound emitted by certain pine trees . Its formation and detection are of particular interest in the field of atmospheric chemistry, where it contributes to the understanding of secondary organic aerosol (SOA) formation pathways and their impact on ambient PM2.5 particulate matter . Research into such oxygenated products is crucial for modeling air quality and climate effects, as SOAs are a major component of fine particulate matter in the atmosphere. The structural characterization of this compound and related products helps scientists elucidate complex reaction mechanisms occurring in the atmosphere . For research use only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3 B14545044 2,3-Dihydroxy-3-methylbutanal CAS No. 61845-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxy-3-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-5(2,8)4(7)3-6/h3-4,7-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXYYBJRCIQQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80813574
Record name 2,3-Dihydroxy-3-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80813574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61845-76-9
Record name 2,3-Dihydroxy-3-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80813574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for 2,3 Dihydroxy 3 Methylbutanal and Analogues

Chemical Synthetic Routes

Chemical synthesis provides the most direct and versatile means of producing 2,3-Dihydroxy-3-methylbutanal. These routes can be broadly categorized into direct synthesis from protected precursors, oxidative transformations of polyols, and reductive methods from more oxidized starting materials.

Direct synthesis aims to construct the target molecule by assembling or revealing the key functional groups in the final steps of the reaction sequence.

One conceptual approach to synthesizing diol-containing compounds involves the hydrolysis of cyclic ether precursors, such as oxetanes. nih.gov Oxetanes are four-membered ether rings that can undergo ring-opening reactions under specific conditions to yield 1,3-diols. nih.gov For the synthesis of this compound, a precursor such as a suitably substituted oxetane (B1205548) could theoretically be hydrolyzed to unmask the diol functionality.

While oxetane rings are often incorporated into molecules to enhance properties like aqueous solubility and metabolic stability, their hydrolysis is a known metabolic pathway, for instance, catalyzed by enzymes like microsomal epoxide hydrolase (mEH). nih.gov In a synthetic context, acid- or base-catalyzed hydrolysis can achieve this transformation, though conditions must be carefully controlled to avoid undesired side reactions, especially with a sensitive aldehyde group present. chemrxiv.org The synthesis of the required substituted oxetane precursor itself can be accomplished through various methods, including the Williamson etherification of a suitable dihaloalkane or the cyclization of a halohydrin. beilstein-journals.orgresearchgate.net

Oxidative methods are a cornerstone of aldehyde synthesis. These approaches typically start from a precursor molecule in a lower oxidation state, such as an alcohol or a different diol arrangement, and use specific reagents to achieve the desired transformation.

The oxidative cleavage of vicinal diols (1,2-diols) using periodates, known as the Malaprade oxidation, is a highly effective method for producing aldehydes and ketones. masterorganicchemistry.comacs.org This reaction involves the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. chemistrysteps.com The process is initiated by the formation of a cyclic periodate (B1199274) ester intermediate, which then decomposes to yield two carbonyl fragments. masterorganicchemistry.comchemistrysteps.com

This method is exceptionally specific for 1,2-diols and proceeds under mild, neutral conditions, often in aqueous solvent mixtures, making it compatible with various functional groups. thieme-connect.de However, because this reaction inherently breaks a C-C bond, it is not a direct route for synthesizing this compound from a simple precursor. Instead, it would be employed to degrade a larger, more complex polyol to generate the target structure or, more commonly, to synthesize aldehyde analogues. libretexts.orglibretexts.org For example, the cleavage of a tetrol precursor could potentially yield the desired product, though this would represent a more complex synthetic design.

Below is a table illustrating the general application of periodate cleavage on various vicinal diols.

Starting Vicinal DiolReagentProduct(s)
1,2-EthanediolSodium Periodate (NaIO₄)2x Formaldehyde
1,2-PropanediolPeriodic Acid (HIO₄)Formaldehyde + Acetaldehyde
cis-1,2-CyclopentanediolSodium Periodate (NaIO₄)Glutaraldehyde
2,3-ButanediolPeriodic Acid (HIO₄)2x Acetaldehyde

While the heading suggests the aerobic oxidation of aldehydes, this process typically converts aldehydes into their corresponding carboxylic acids, representing an over-oxidation rather than a synthetic route to the aldehyde itself. researchgate.netnih.gov A more pertinent alternative oxidative approach for synthesizing this compound is the selective oxidation of a primary alcohol in a precursor triol, such as 3-methylbutane-1,2,3-triol.

Modern synthetic chemistry offers numerous methods for the selective aerobic oxidation of primary alcohols to aldehydes under mild conditions, often employing transition-metal catalysts. lookchem.com These methods are advantageous as they use molecular oxygen, often from the air, as the ultimate oxidant, making them environmentally benign. Catalytic systems based on silver, copper, or other metals can achieve high chemoselectivity, oxidizing a primary alcohol in the presence of secondary and tertiary alcohols. lookchem.comrsc.org For instance, a silver-N-heterocyclic carbene (NHC) complex has been shown to be effective for the aerobic oxidation of various alcohols to aldehydes. lookchem.com

The table below provides examples of catalytic systems used for the selective oxidation of alcohols.

SubstrateCatalytic SystemOxidantProductYield
Benzyl alcoholAg-NHC ComplexO₂BenzaldehydeHigh
Cinnamyl alcoholAg-NHC ComplexO₂CinnamaldehydeHigh
1-OctanolTEMPO/NaOClO₂OctanalGood
GeraniolMnO₂-CitralModerate

Reductive methodologies provide a pathway to aldehydes from starting materials in a higher oxidation state, such as carboxylic acids or their derivatives (e.g., esters, acyl chlorides). The primary challenge in this approach is to control the reduction to stop at the aldehyde stage without proceeding further to the primary alcohol.

A prominent method for this transformation is the partial reduction of an ester using a sterically hindered hydride reagent at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. The reduction of a precursor, such as methyl 2,3-dihydroxy-3-methylbutanoate (B1258931), with DIBAL-H at a low temperature (e.g., -78 °C) can effectively yield this compound. At this temperature, a stable intermediate is formed that does not undergo further reduction until it is hydrolyzed during the aqueous workup, which then releases the aldehyde.

This approach is highly versatile and compatible with many functional groups, though the hydroxyl groups in the substrate would likely need to be protected prior to the reduction step to prevent interference with the hydride reagent.

The following table shows examples of ester reduction to aldehydes using DIBAL-H.

Starting EsterReagentTemperatureProduct Aldehyde
Methyl benzoateDIBAL-H-78 °CBenzaldehyde
Ethyl decanoateDIBAL-H-78 °CDecanal
Methyl 3-phenylpropanoateDIBAL-H-78 °C3-Phenylpropanal
Lactone (cyclic ester)DIBAL-H-78 °CLactol (hydroxy aldehyde)

Aldol (B89426) and Related Carbon-Carbon Bond Forming Reactions

Aldol reactions are fundamental carbon-carbon bond-forming processes in organic synthesis, creating β-hydroxy carbonyl compounds. libretexts.orgwikipedia.org These reactions are central to the construction of the carbon skeleton of this compound.

Aldol Condensation Strategies Involving Aldehydes

The aldol condensation involves the reaction of an enolate ion (formed from an aldehyde or ketone) with another carbonyl compound. wikipedia.orgresearchgate.net In a base-catalyzed mechanism, a base abstracts an acidic α-hydrogen from an aldehyde to form a nucleophilic enolate. jove.com This enolate then attacks the electrophilic carbonyl carbon of a second aldehyde molecule, forming an alkoxide intermediate which is subsequently protonated to yield a β-hydroxy aldehyde, also known as an aldol. libretexts.org

To synthesize an unsymmetrical structure like this compound, a "crossed" or "mixed" aldol reaction is necessary, where two different carbonyl compounds react. wikipedia.org A significant challenge in crossed aldol reactions is controlling selectivity to avoid a mixture of multiple products. wikipedia.org This can be managed by using a reactant without α-hydrogens, making it unable to form an enolate, or by employing directed aldol strategies where a pre-formed enolate (e.g., a lithium enolate) reacts with a second carbonyl compound. uwindsor.ca

Biomimetic Aldol Reactions for α,α'-Dihydroxy Ketones (relevant for dihydroxy aldehyde synthesis)

Biomimetic synthesis seeks to replicate the efficiency and selectivity of enzymatic reactions found in nature. rsc.org Inspired by enzymes like aldolases, researchers have developed organocatalytic biomimetic aldol reactions. nih.govbohrium.com These reactions can be highly effective for synthesizing complex molecules, including α,α'-dihydroxy ketones, which are structurally relevant to the target dihydroxy aldehyde. researchgate.net

For example, the asymmetric aldol reaction of glycinates with aldehydes can be catalyzed by chiral pyridoxal (B1214274), mimicking the function of pyridoxal phosphate (B84403) (PLP) dependent enzymes in biological systems. bohrium.comnih.gov Such reactions proceed under mild conditions and can achieve high diastereo- and enantioselectivity. nih.gov The synthesis of α,α'-dihydroxy ketones is particularly relevant because the selective reduction of the ketone functional group would directly yield a vicinal diol structure akin to that in this compound.

Asymmetric Synthesis and Enantioselective Approaches

Due to the presence of two chiral centers in this compound, controlling the stereochemical outcome of its synthesis is crucial for producing a single, desired stereoisomer. Asymmetric synthesis methods are employed to achieve this control.

Chiral Auxiliaries and Reagents in Stereoselective Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely used in asymmetric synthesis. wikipedia.org

In the context of an aldol reaction to form the backbone of this compound, a chiral auxiliary can be used to control the facial selectivity of the enolate's attack on the aldehyde. Evans' oxazolidinone auxiliaries are a prominent example used in stereoselective aldol reactions. wikipedia.org By attaching the substrate to the chiral oxazolidinone, the bulky auxiliary blocks one face of the resulting enolate, forcing the incoming aldehyde to attack from the less hindered side. This process allows for the predictable and highly selective formation of one diastereomer, establishing two contiguous stereocenters simultaneously. wikipedia.org

Table 2: Role of Chiral Auxiliaries in Asymmetric Aldol Reactions

Step Process Outcome
1. Attachment Covalently bond an achiral substrate to the chiral auxiliary. Formation of a chiral substrate-auxiliary adduct.
2. Reaction Perform the desired reaction (e.g., Aldol addition). The auxiliary directs the approach of reagents, leading to a diastereomerically enriched product. wikipedia.org

| 3. Cleavage | Remove the chiral auxiliary from the product. | Release of the enantiomerically enriched final product and recovery of the auxiliary. wikipedia.org |

Organocatalysis in Asymmetric Reactions Yielding Chiral Aldehydes

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering an alternative to metal-based catalysts or chiral auxiliaries. thieme-connect.com This field has provided powerful tools for the enantioselective synthesis of chiral aldehydes.

Chiral amines, such as proline and its derivatives, are common organocatalysts that can activate carbonyl compounds. They can react with an aldehyde or ketone to form a nucleophilic enamine or an electrophilic iminium ion intermediate. In asymmetric synthesis, the chiral catalyst ensures that the subsequent reaction (e.g., addition to an electrophile) occurs with high enantioselectivity. For instance, cinchona alkaloids have been used as bifunctional organocatalysts in asymmetric conjugate additions to α,β‐unsaturated aldehydes to produce chiral aldehyde products. brandeis.edunih.gov Chiral aldehyde catalysis itself has also emerged as a strategy for the asymmetric functionalization of other molecules. thieme-connect.comacs.org These organocatalytic methods provide a direct route to enantioenriched aldehydes, which are key intermediates or final products in the synthesis of complex chiral molecules.

Transition-Metal Catalysis for Chiral Aldehyde Synthesis

The synthesis of chiral aldehydes and their diol precursors through transition-metal catalysis offers powerful strategies for controlling stereochemistry. Key methods include asymmetric hydrogenation and dihydroxylation, which provide access to specific stereoisomers with high purity.

One prominent approach is the Asymmetric Transfer Hydrogenation (ATH) of diketone or ketoaldehyde precursors. nih.govmdpi.com Utilizing chiral ruthenium (II) complexes, such as those of the Noyori–Ikariya type, enables the dynamic kinetic resolution (DKR) of α-alkyl-β-ketoaldehydes. mdpi.com In this process, the catalyst preferentially reduces the aldehyde moiety first, leading to a hydroxy ketone intermediate. This intermediate's hydroxyl group can form a hydrogen bond with the catalyst, enhancing both the reaction's speed and its stereoselectivity in the subsequent reduction of the ketone group. mdpi.com This "substrate-assisted" stereocontrol leads to the formation of anti-diols with excellent diastereomeric ratios (dr) and enantiomeric excess (ee). For example, the reduction of various α-benzyl-β-ketoaldehydes using an (R,R)-Teth-TsDPEN-Ru(II) catalyst yields the corresponding anti-1,3-diols with dr values typically ranging from 85:15 to 92:8 and ee values exceeding 99%. mdpi.com

Another cornerstone of chiral diol synthesis is the Sharpless Asymmetric Dihydroxylation. This method transforms prochiral alkenes into chiral vicinal diols with predictable stereochemistry. wikipedia.org The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD)). A stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, regenerates the osmium tetroxide, allowing it to be used in catalytic quantities. wikipedia.org The choice between the DHQ and DHQD-based ligands dictates which face of the alkene is hydroxylated, thus controlling the absolute configuration of the resulting diol. wikipedia.org This method is highly effective for a wide range of substituted alkenes and is a foundational tool for creating the 1,2-diol motif found in many complex molecules. wikipedia.orgacsgcipr.org

Table 1: Examples of Transition-Metal Catalyzed Synthesis of Chiral Diols

MethodCatalyst SystemSubstrate TypeTypical OutcomeReference
Asymmetric Transfer Hydrogenation (ATH-DKR)(R,R)-Teth-TsDPEN-Ru(II)α-Alkyl-β-ketoaldehydesanti-Diols, >99% ee, 85:15 to 92:8 dr mdpi.com
Asymmetric DihydroxylationOsO₄ / (DHQD)₂-PHAL (AD-mix-β)Prochiral Alkenescis-Diols, High ee wikipedia.org

Chemoenzymatic and Biocatalytic Strategies

Enzymes offer unparalleled selectivity under mild conditions, making them ideal catalysts for constructing complex chiral molecules. Chemoenzymatic and biocatalytic routes leverage these natural catalysts to perform specific transformations with high precision.

Transketolase (TK) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the reversible transfer of a two-carbon ketol unit from a donor substrate to an aldehyde acceptor. wikipedia.orgnih.gov This carbon-carbon bond-forming reaction, known as carboligation, is exceptionally stereoselective, creating a new hydroxyl-bearing chiral center with a specific configuration (typically S). nih.govyoutube.com

In synthetic applications, a common donor substrate is lithium hydroxypyruvate (HPA), which, upon donating the two-carbon unit, releases carbon dioxide, rendering the reaction effectively irreversible. researchgate.net The core mechanism involves the TPP cofactor forming a carbanion that attacks the donor substrate. After the release of CO₂, an activated glycoaldehyde equivalent (the α-β-dihydroxyethyl TPP intermediate) is formed. wikipedia.org This intermediate then adds to the re-face of an incoming acceptor aldehyde, establishing the (3S) stereochemistry in the resulting α-hydroxy ketone product. researchgate.net

A significant advantage of this methodology is the broad substrate scope of transketolase, which can be further expanded through protein engineering. nih.govresearchgate.net Wild-type and engineered variants of TK from organisms like Escherichia coli have been shown to accept a wide variety of non-natural aldehydes, including aliphatic and aromatic aldehydes. nih.gov By creating mutant libraries and screening for improved activity, researchers have developed TK variants that can convert previously unreactive aldehydes into chiral α-hydroxy ketones with enantiomeric excess values often exceeding 98%. nih.govresearchgate.net

Table 2: Engineered Transketolase (E. coli) Activity on Unnatural Aldehydes

Aldehyde AcceptorDonor SubstrateProduct ConfigurationEnantiomeric Excess (ee)Reference
PropanalPyruvate (B1213749)S>98% nih.gov
PentanalPyruvateS>98% nih.gov
HexanalPyruvateS>98% nih.gov

Beyond transketolase, other enzymes, particularly alcohol dehydrogenases (ADHs), are highly valuable for the synthesis of chiral diols, which are direct precursors to dihydroxy aldehydes. tudelft.nl ADHs catalyze the cofactor-dependent (typically NADH or NADPH) reduction of ketones and aldehydes to alcohols with high stereoselectivity. tudelft.nlnih.gov

For the synthesis of vicinal diols, ADHs can be used for the stereoselective reduction of α-hydroxy ketones or 1,2-diketones. tudelft.nlrwth-aachen.de By selecting the appropriate ADH, either from screening diverse microorganisms or by using commercially available enzymes, it is possible to control the configuration of the newly formed stereocenter. For instance, ADHs from Ralstonia sp. (RasADH) and Lactobacillus brevis (LbADH) have demonstrated the ability to reduce bulky 1,4-diketones to the corresponding diols with complete diastereo- and enantioselectivity. mdpi.com The stereochemical outcome is dictated by whether the enzyme delivers a hydride to the re or si face of the carbonyl group, a property defined by Prelog's rule. tudelft.nl

Another powerful strategy is the enantioselective oxidation of meso-diols. Enzymes like horse liver alcohol dehydrogenase (HLADH) can selectively oxidize one of the two enantiotopic hydroxyl groups in a symmetrical diol, leading to a chiral hydroxy aldehyde or lactone. nih.govacs.org This desymmetrization approach provides an effective route to chiral building blocks from achiral starting materials.

Table 3: Alcohol Dehydrogenases in Chiral Diol Synthesis

EnzymeTransformationSubstrate ExampleSelectivityReference
ADH from Ralstonia sp. (RasADH)Diketone Reduction1,4-Diphenylbutane-1,4-dioneComplete diastereo- and enantioselectivity mdpi.com
Horse Liver ADH (HLADH)meso-Diol Oxidationcis-1,2-Bis(hydroxymethyl)cyclohexaneEnantiotopically selective oxidation acs.org
ADH from Lactobacillus brevis (LbADH)Diketone ReductionVarious aromatic diketonesHigh stereoselectivity mdpi.com

Advanced Synthetic Techniques

Modern synthetic chemistry is increasingly focused on developing processes that are not only efficient but also safer, more scalable, and environmentally benign. Flow chemistry and the application of green chemistry principles are central to this evolution.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. soci.orgmt.com These benefits are particularly relevant for synthesizing polyhydroxylated compounds like dihydroxy aldehydes, which often involve exothermic or hazardous steps. nih.gov

Key advantages of flow chemistry include:

Superior Heat Transfer: Flow reactors possess a high surface-area-to-volume ratio, enabling rapid and precise temperature control. soci.orgstolichem.com This is critical for highly exothermic reactions, such as aldol condensations, preventing runaway reactions and minimizing the formation of side products. nih.gov

Increased Efficiency and Scalability: Reactions can often be performed at higher temperatures and pressures than are feasible in batch reactors, dramatically accelerating reaction rates. vapourtec.com Scaling up production is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex redevelopment often needed for scaling up batch processes. soci.org

Improved Reproducibility and Purity: Precise control over reaction parameters like residence time, temperature, and mixing leads to more consistent product quality and higher purities. mt.comstolichem.com

For the synthesis of dihydroxy aldehydes, flow chemistry can be applied to key steps like aldol reactions. By controlling the temperature and residence time with high precision, it is possible to improve the yield and stereoselectivity of the carbon-carbon bond formation while minimizing subsequent dehydration or decomposition of the sensitive aldehyde product. nih.gov

Green chemistry is a framework of twelve principles aimed at making chemical processes more sustainable. nih.govacs.org The synthesis of this compound and its analogues can be designed to align with these principles, particularly through the use of biocatalysis.

Prevention of Waste: Biocatalytic reactions are highly selective, often generating little to no byproducts, which aligns with the principle of preventing waste rather than treating it later. novonesis.comnovozymes.com The E-Factor (mass of waste / mass of product) for enzymatic processes is typically much lower than for traditional chemical syntheses. chembam.comnih.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials used into the final product. nih.govwikipedia.org Biocatalytic steps like transketolase-mediated aldol additions are addition reactions that inherently have high atom economy. novozymes.com

Use of Catalysis: Enzymes are highly efficient catalysts that can be used in small quantities and are biodegradable. novonesis.comnovozymes.com This is preferable to using stoichiometric reagents, which generate more waste.

Safer Solvents and Conditions: Enzymatic reactions are typically run in water under mild conditions (ambient temperature and pressure). rsc.orgacsgcipr.org This eliminates the need for hazardous organic solvents and reduces energy consumption, enhancing both safety and energy efficiency. novonesis.com

Reduce Derivatives: The high chemo-, regio-, and stereoselectivity of enzymes often circumvents the need for protecting and deprotecting functional groups. novozymes.comacsgcipr.org This shortens synthetic routes, reduces reagent use, and prevents waste generation. nih.gov

Use of Renewable Feedstocks: Enzymes themselves are derived from renewable sources and are well-suited for converting biomass-derived starting materials into valuable chemicals. novonesis.comnovozymes.com

By integrating biocatalytic steps and advanced techniques like flow chemistry, the synthesis of complex chiral molecules can be achieved in a manner that is not only efficient and precise but also significantly safer and more environmentally sustainable. nih.govrsc.org

Chemical Reactivity and Transformation of 2,3 Dihydroxy 3 Methylbutanal

Reactions Involving the Aldehyde Moiety

The aldehyde group, with its electrophilic carbonyl carbon, is the primary site for a variety of nucleophilic addition and redox reactions.

The carbonyl carbon of the aldehyde in 2,3-dihydroxy-3-methylbutanal is susceptible to attack by nucleophiles. nih.gov This reaction proceeds via the formation of a tetrahedral intermediate, which is subsequently protonated to yield the addition product. youtube.com A general mechanism involves the nucleophile adding to the partially positive carbonyl carbon, causing the pi electrons of the carbon-oxygen double bond to move to the oxygen, creating an alkoxide intermediate. This intermediate is then protonated, often by a weak acid, to form the final alcohol product. youtube.comyoutube.com

Common nucleophiles that can react with aldehydes include organometallic reagents (like Grignard reagents), cyanide ions, and enolates. youtube.comallen.in For instance, the reaction with a Grignard reagent (R-MgX) would lead to the formation of a secondary alcohol, extending the carbon chain. Similarly, the addition of hydrogen cyanide (HCN) forms a cyanohydrin. The stereochemical outcome of these additions can often be predicted using models like the Felkin-Anh model, especially when there are existing stereocenters in the molecule, as is the case with this compound. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileReagent ExampleProduct Type
Hydride IonSodium borohydride (B1222165) (NaBH₄)Primary Alcohol
OrganometallicMethylmagnesium bromide (CH₃MgBr)Secondary Alcohol
Cyanide IonHydrogen cyanide (HCN)Cyanohydrin
Enolate IonAcetone (B3395972) (in base)β-Hydroxy Ketone

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation is a common reaction in organic synthesis. libretexts.org A variety of oxidizing agents can be employed for this purpose, with common choices including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and potassium dichromate (K₂Cr₂O₇) in acidic conditions. libretexts.orglibretexts.org The reaction with potassium dichromate, for example, involves the orange dichromate(VI) ion being reduced to the green chromium(III) ion as the aldehyde is oxidized. libretexts.org

The product of this oxidation is 2,3-dihydroxy-3-methylbutanoic acid. nih.gov The reaction is typically carried out by heating the aldehyde with an excess of the oxidizing agent to ensure complete conversion to the carboxylic acid. libretexts.org

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing AgentFormulaTypical Conditions
Potassium PermanganateKMnO₄Basic, followed by acidic workup
Jones ReagentCrO₃, H₂SO₄, acetoneAcidic, room temperature
Potassium DichromateK₂Cr₂O₇Acidic (H₂SO₄), heat
Tollens' Reagent[Ag(NH₃)₂]⁺Basic, mild

The aldehyde functional group can be reduced to a primary alcohol. This is a fundamental transformation in organic chemistry. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents act as a source of hydride ions (H⁻), which are the active nucleophiles that attack the carbonyl carbon. youtube.com

The reduction of this compound would yield 3-methylbutane-1,2,3-triol. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it will not typically reduce other functional groups like esters or carboxylic acids that might be present in more complex molecules. In many biological systems, the reduction of aldehydes to alcohols is catalyzed by enzymes such as alcohol dehydrogenase, often utilizing cofactors like NADH or NADPH. nih.govresearchgate.net

Aldehydes that possess at least one α-hydrogen are capable of undergoing aldol (B89426) reactions in the presence of a base or acid catalyst. coventry.ac.uk In this reaction, the aldehyde acts as both an electrophile and, after deprotonation at the α-carbon, a nucleophile (in the form of an enolate). allen.in The enolate then attacks the carbonyl carbon of a second molecule of the aldehyde to form a β-hydroxy aldehyde, also known as an aldol addition product. coventry.ac.uk

For this compound, the α-carbon (C2) has a hydrogen atom, making it susceptible to deprotonation to form an enolate. This enolate can then react with another molecule of this compound. Upon further heating, the initial aldol addition product can undergo dehydration to form an α,β-unsaturated aldehyde, a reaction known as an aldol condensation. chegg.comchegg.com A related compound, 3-methylbutanal, is known to undergo self-condensation to form 3-hydroxy-2-isopropyl-5-methylhexanal. chegg.comchegg.com

Reactions Involving the Vicinal Diol Moiety

The adjacent hydroxyl groups on carbons 2 and 3 constitute a vicinal diol (or glycol), which has its own characteristic reactivity.

Vicinal diols can be selectively cleaved at the carbon-carbon bond between the two hydroxyl-bearing carbons. This oxidative cleavage is a characteristic reaction of 1,2-diols. rsc.org A common and effective reagent for this transformation is periodic acid (HIO₄) or its salt, sodium periodate (B1199274) (NaIO₄). rsc.orgacs.org This reaction is known as the Malaprade oxidation. acs.org

The reaction of this compound with periodate would break the C2-C3 bond. The fragment containing the original C2 (and the aldehyde group) would be oxidized to formic acid, while the fragment containing the original C3 would be oxidized to acetone (propan-2-one). This reaction is often quantitative and can be used for the structural analysis of polyols. rsc.orglibretexts.org

Table 3: Products of Periodate Cleavage of this compound

Starting Material FragmentProduct
C1-C2 Moiety (containing aldehyde)Formic Acid
C3-C4 Moiety (containing tertiary alcohol)Acetone

Dehydration Reactions

Dehydration reactions of this compound, typically acid-catalyzed, involve the elimination of one or more water molecules. These processes can lead to the formation of unsaturated compounds or rearranged carbonyl products, depending on the reaction conditions and the specific hydroxyl group that participates.

Formation of α,β-Unsaturated Carbonyl Compounds

The dehydration of β-hydroxy carbonyl compounds is a classic method for synthesizing α,β-unsaturated aldehydes and ketones. In the case of this compound, which is an α,β-dihydroxy aldehyde, the elimination of the hydroxyl group at the β-position (C3) along with a proton from the α-position (C2) would lead to an α,β-unsaturated product.

The mechanism likely proceeds through the protonation of the β-hydroxyl group, transforming it into a good leaving group (water). Subsequent departure of the water molecule can be assisted by the formation of a resonance-stabilized enol, which then tautomerizes to the more stable α,β-unsaturated aldehyde. The expected product from this pathway would be 2-hydroxy-3-methylbut-2-enal . The stability of the resulting conjugated system, where the double bond is conjugated with the carbonyl group, is a significant driving force for this reaction.

Formation of 3-Methyl-2-oxobutanal (B3248313)

The transformation of a vicinal diol (1,2-diol) to a ketone or aldehyde under acidic conditions is known as the pinacol (B44631) rearrangement. wikipedia.orgucla.eduwikipedia.org This pathway is a plausible route for the formation of 3-methyl-2-oxobutanal from this compound. This reaction involves both dehydration and a molecular rearrangement. pearson.com

The mechanism is initiated by the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to generate a carbocation. Given the structure of this compound, protonation can occur at either the C2 or C3 hydroxyl.

Protonation and Water Elimination : Protonation of the tertiary hydroxyl group at C3 is sterically more hindered, but would lead to a more stable tertiary carbocation upon loss of water. Conversely, protonation of the secondary hydroxyl at C2 would lead to a less stable secondary carbocation. Therefore, the pathway involving the formation of the secondary carbocation at C2 is more likely to be followed by a rapid rearrangement.

Rearrangement : Once the carbocation is formed at C2, a 1,2-hydride shift from the adjacent C3 occurs. This rearrangement is driven by the formation of a highly stable resonance-stabilized intermediate where the positive charge is on the carbon bearing the remaining hydroxyl group. libretexts.orgmsu.edu This intermediate is effectively the protonated form of the final ketone product.

Deprotonation : The final step is the deprotonation of the oxygen atom to yield the stable ketone, 3-methyl-2-oxobutanal. youtube.com

Cyclization Reactions (e.g., hemiacetal formation, intramolecular reactions)

The presence of both aldehyde and hydroxyl functional groups within this compound allows for the possibility of intramolecular cyclization to form a cyclic hemiacetal. wikipedia.org This is an equilibrium process that occurs spontaneously in solution, particularly when stable five- or six-membered rings can be formed. masterorganicchemistry.compearson.comlibretexts.org

In this molecule, the hydroxyl groups are at the C2 (α) and C3 (β) positions relative to the aldehyde carbonyl (C1).

Attack by the C2-hydroxyl group would result in a highly strained three-membered ring (an oxiranol derivative), which is energetically unfavorable.

Attack by the C3-hydroxyl group would lead to the formation of a four-membered ring (an oxetanol derivative). While more stable than a three-membered ring, four-membered rings still possess significant ring strain and are generally less favored than five- or six-membered rings.

Therefore, while the potential for intramolecular hemiacetal formation exists, the equilibrium for this compound is expected to lie significantly in favor of the open-chain acyclic form due to the high strain associated with the potential cyclic products.

Isomerization and Rearrangement Pathways

Beyond the pinacol rearrangement discussed under dehydration, this compound can undergo other isomerizations, primarily involving hydride shifts and equilibrium with its hydrated form.

Hydride Shifts and Their Mechanistic Implications

Hydride shifts are fundamental processes in organic chemistry, particularly in the stabilization of reactive carbocation intermediates. byjus.com A 1,2-hydride shift involves the migration of a hydrogen atom with its pair of bonding electrons to an adjacent positively charged carbon. libretexts.orglumenlearning.comwikipedia.org The primary driving force for this rearrangement is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). khanacademy.org

As detailed in the formation of 3-methyl-2-oxobutanal (Section 3.2.2.2), a 1,2-hydride shift is a key mechanistic step. The formation of a secondary carbocation at C2 following the departure of a water molecule creates the opportunity for a hydride to migrate from C3 to C2. This specific shift is mechanistically crucial as it leads to a resonance-stabilized oxonium ion, which is significantly more stable than the preceding secondary carbocation. wikipedia.orglibretexts.org This illustrates how hydride shifts are not merely about forming a more substituted carbocation but are integral to pathways that generate highly stabilized intermediates, thereby dictating the final product structure.

Aldehyde-Hydrate Equilibrium Studies

In aqueous solutions, aldehydes and ketones exist in a reversible equilibrium with their corresponding geminal diols, also known as hydrates. libretexts.orglibretexts.org This reaction involves the nucleophilic addition of water to the carbonyl carbon. chemistrysteps.com The position of this equilibrium is highly dependent on the electronic and steric environment of the carbonyl group. youtube.com

Electronic Effects : Electron-withdrawing groups attached to the carbonyl carbon destabilize the carbonyl group by increasing its partial positive charge, thus shifting the equilibrium toward the more stable hydrate (B1144303) form. Conversely, electron-donating groups stabilize the carbonyl group, favoring the aldehyde form. chemistrysteps.comorganicchemistrytutor.com

Steric Effects : Steric hindrance from bulky substituents disfavors the formation of the sp³-hybridized hydrate and shifts the equilibrium toward the sp²-hybridized aldehyde. libretexts.org

For this compound, the C2 and C3 carbons bear electron-withdrawing hydroxyl groups, which would be expected to favor hydrate formation. However, the molecule also contains an electron-donating methyl group at C3. The net effect will determine the equilibrium constant (Khyd = [hydrate]/[aldehyde]). Compared to simple aldehydes like acetaldehyde, the presence of hydroxyl groups in this compound likely pushes the equilibrium more towards the hydrate form.

Below is a table of known hydration equilibrium constants for various aldehydes, providing context for the expected behavior of this compound.

AldehydeStructureHydration Equilibrium Constant (Khyd)
FormaldehydeHCHO2280
AcetaldehydeCH3CHO1.06
PropionaldehydeCH3CH2CHO0.51
Glyoxal(CHO)23.6 x 105
MethylglyoxalCH3COCHO370
ChloralCCl3CHO2.9 x 104

Data sourced from various literature reports. organicchemistrytutor.comresearchgate.net Khyd is a dimensionless ratio.

Dehydrogenation Reactions of this compound

Dehydrogenation, a chemical reaction that involves the removal of hydrogen, represents a critical transformation for this compound. This process is fundamentally an oxidation reaction, where the aldehyde functional group can be oxidized to a carboxylic acid, or the secondary hydroxyl group can be converted to a ketone. These reactions can be achieved through both enzymatic and chemical catalysis, leading to the formation of new, valuable chemical entities.

The primary dehydrogenation product of this compound is 2,3-dihydroxy-3-methylbutanoic acid. This transformation is of significant interest, particularly in biological systems, where aldehyde dehydrogenases (ALDHs) play a crucial role in the metabolism of a wide array of aldehydes. The ALDH superfamily of enzymes catalyzes the NAD(P)+-dependent oxidation of aldehydes to their corresponding carboxylic acids. While direct studies on the dehydrogenation of this compound are not extensively documented, the broad substrate specificity of ALDHs suggests that they are likely candidates for this conversion.

In a typical enzymatic dehydrogenation of an aldehyde, the reaction proceeds through a conserved mechanism within the enzyme's active site. This generally involves a nucleophilic attack on the aldehyde's carbonyl carbon by a cysteine residue, followed by a hydride transfer to the NAD(P)+ cofactor, and subsequent hydrolysis of the resulting thioester intermediate to release the carboxylic acid product.

Another potential dehydrogenation pathway for this compound involves the oxidation of its secondary hydroxyl group to a ketone, which would yield 2-hydroxy-3-methyl-3-oxobutanal. This type of transformation can be catalyzed by certain alcohol dehydrogenases (ADHs), some of which exhibit regioselectivity for either primary or secondary alcohols in diol substrates.

The substrate specificity of dehydrogenases is a key factor in determining the outcome of the reaction. For instance, studies on various aldehyde dehydrogenases have revealed their differing affinities for a range of aliphatic and aromatic aldehydes. This specificity is often dictated by the steric and electronic properties of the substrate and the architecture of the enzyme's active site.

Below is an illustrative data table showcasing the substrate specificity of a yeast aldehyde dehydrogenase (Ald6p), which demonstrates the enzyme's varying activity towards different aldehyde substrates. While this compound is not included in this specific dataset, the data provides insight into how structural variations in aldehydes can influence their enzymatic dehydrogenation.

Substrate (Aldehyde)Relative Activity (%)
Acetaldehyde100
Propionaldehyde120
Butyraldehyde115
Isobutyraldehyde80
Benzaldehyde30

This table is representative of the types of data generated in studies of aldehyde dehydrogenase specificity and is not based on experimental results for this compound.

In addition to enzymatic methods, chemical catalysts can also be employed for the dehydrogenation of diols and aldehydes. For example, manganese-based catalysts have been shown to be effective in the oxidation of vicinal diols to α-hydroxy ketones using hydrogen peroxide as the oxidant. nih.gov Such methods could potentially be applied to the dehydrogenation of the secondary alcohol in this compound.

Further research into the specific dehydrogenation of this compound would be valuable for elucidating its metabolic pathways and for the potential synthesis of its oxidized derivatives, such as 2,3-dihydroxy-3-methylbutanoic acid, which may have applications in various fields of chemistry and biology.

Reaction Mechanism Elucidation

Investigation of Key Mechanistic Steps in Synthesis and Transformation

The synthesis of α,β-dihydroxy carbonyl compounds such as 2,3-Dihydroxy-3-methylbutanal often involves aldol-type reactions or the oxidation of corresponding diols. A key transformation is the oxidation of a precursor like 3-methylbutane-1,2,3-triol.

A plausible synthetic pathway involves the selective oxidation of the primary alcohol of a precursor triol. The mechanism for such a transformation using a common oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would proceed as follows:

Formation of a Chromate (B82759) Ester: The alcohol oxygen of the precursor attacks the chromium atom of PCC, displacing a chloride ion. Subsequent proton transfer results in the formation of a chromate ester intermediate.

Rate-Determining Hydride Abstraction: A base (such as pyridine) abstracts the aldehydic proton, leading to the elimination of a reduced chromium species and the formation of the aldehyde C=O bond.

Transformations of this compound could involve reactions typical of aldehydes and diols, such as further oxidation, reduction, or protection of the hydroxyl groups followed by subsequent reactions.

Characterization of Reactive Intermediates (e.g., ketyl radical anions)

The formation of this compound or its subsequent reactions can proceed through various reactive intermediates, particularly when employing single-electron transfer (SET) pathways. Ketyl radical anions are a significant class of such intermediates, formed by the single-electron reduction of the carbonyl group.

The generation of a ketyl radical anion from an aldehyde like this compound typically requires a potent reducing agent, such as an alkali metal (e.g., sodium or samarium(II) iodide), or photochemical and electrochemical methods. The resulting ketyl radical anion is a potent nucleophile and radical species.

Table 1: Spectroscopic Data for Characterization of Ketyl Radical Anions

Spectroscopic Method Expected Observables for Ketyl Radical Anions
Electron Paramagnetic Resonance (EPR) A characteristic signal due to the unpaired electron, with hyperfine coupling to nearby protons.

These intermediates are typically short-lived and are characterized using in-situ spectroscopic techniques or by trapping experiments. For instance, in the presence of an appropriate acceptor, the ketyl radical can undergo coupling reactions, providing indirect evidence of its formation.

Catalytic Cycle Analysis in Asymmetric and Biocatalytic Reactions

Achieving stereocontrol in the synthesis of chiral molecules like this compound is a significant goal. This is often accomplished through asymmetric catalysis, using either chiral metal complexes, organocatalysts, or enzymes (biocatalysis).

Asymmetric Catalysis: An asymmetric aldol (B89426) reaction to form a precursor to this compound could be catalyzed by a chiral catalyst. The catalytic cycle would generally involve:

Catalyst-Substrate Complexation: The catalyst reversibly binds to one or both of the reacting substrates (e.g., an enolate and an aldehyde).

Stereocontrolled C-C Bond Formation: The chiral environment of the catalyst directs the approach of the reactants, favoring the formation of one enantiomer or diastereomer over the other.

Product Release and Catalyst Regeneration: The product dissociates from the catalyst, which is then free to enter another catalytic cycle.

Biocatalysis: Enzymes such as dehydrogenases could be used for the stereoselective synthesis of this compound. For example, a dehydrogenase could catalyze the NAD(P)H-dependent reduction of a precursor diketone or keto-aldehyde with high stereoselectivity.

The catalytic cycle for an alcohol dehydrogenase would involve:

Substrate Binding: The enzyme binds both the carbonyl substrate and the cofactor (e.g., NADH).

Stereoselective Hydride Transfer: A hydride ion is transferred from the cofactor to one face of the carbonyl group, dictated by the chiral active site of the enzyme.

Product and Cofactor Release: The resulting chiral alcohol product and the oxidized cofactor (NAD+) are released, and the enzyme is ready for another cycle. The cofactor must be regenerated in a coupled reaction.

The study of these catalytic cycles is essential for understanding the source of stereoselectivity and for the rational design of more efficient and selective catalysts.

Role in Biological and Environmental Systems

Biosynthesis and Metabolic Pathways

Isoprenoids, a vast and diverse class of natural products, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). sigmaaldrich.comnih.gov In many bacteria, plants, and apicomplexan protozoa, these essential building blocks are produced via the non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. wikipedia.orgnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate and proceeds through a series of enzymatic steps to yield IPP and DMAPP. nih.gov These precursors are fundamental for the synthesis of molecules vital for cellular function, such as photosynthetic pigments (carotenoids), hormones, and components for protein prenylation and cell membrane maintenance. wikipedia.org

While the non-mevalonate pathway is a primary route for isoprenoid biosynthesis, the direct metabolic precursor to 2,3-dihydroxy-3-methylbutanal, which is (R)-2,3-dihydroxy-3-methylbutanoate (also known as α,β-dihydroxyisovalerate), is not an intermediate in the MEP pathway itself. Instead, it serves as a crucial intermediate in a different, yet equally fundamental, metabolic route: the biosynthesis of branched-chain amino acids. wikipedia.org

The metabolic transformations involving the C5 skeleton of this compound are mediated by specific enzymes. The conversion of its corresponding carboxylate form is a well-characterized step in amino acid biosynthesis.

Dihydroxy-acid Dehydratase (DHAD): This enzyme (EC 4.2.1.9) catalyzes the dehydration of (R)-2,3-dihydroxy-3-methylbutanoate to form 3-methyl-2-oxobutanoate (B1236294) (also known as α-ketoisovalerate). wikipedia.orgrhea-db.org This reaction is a critical step in the biosynthetic pathways of valine and isoleucine. rhea-db.org The enzyme belongs to the hydro-lyase family and is essential for the production of the alpha-keto acid skeletons required for these amino acids.

Carboxylate Reductase (CAR): The conversion of a carboxylic acid, such as 2,3-dihydroxy-3-methylbutanoic acid, to its corresponding aldehyde, this compound, is typically catalyzed by a family of enzymes known as carboxylate reductases. These enzymes utilize cofactors like ATP and NADPH to facilitate the reduction under mild physiological conditions. This enzymatic step is essential for producing the aldehyde form of the molecule from its more common carboxylate precursor within a metabolic network.

Table 1: Key Enzymatic Transformations

Enzyme NameEC NumberSubstrateProduct(s)Metabolic Pathway
Dihydroxy-acid Dehydratase (DHAD)4.2.1.9(R)-2,3-Dihydroxy-3-methylbutanoate3-Methyl-2-oxobutanoate + H₂OValine, Leucine, and Isoleucine Biosynthesis
Carboxylate Reductase (CAR)N/A2,3-Dihydroxy-3-methylbutanoic acidThis compoundGeneral Aldehyde Biosynthesis

In many non-human organisms, including a wide range of bacteria and plants, 2,3-dihydroxy-3-methylbutanoate (B1258931) (the precursor to the aldehyde) is a key metabolic intermediate. Its primary role is within the superpathway for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. wikipedia.org This pathway is absent in animals, making it a target for the development of herbicides and antimicrobial agents. nih.gov The compound is generated from 3-hydroxy-3-methyl-2-oxobutanoic acid by the enzyme ketol-acid reductoisomerase and is subsequently acted upon by dihydroxy-acid dehydratase, highlighting its central position in these essential anabolic routes. wikipedia.org

The origins of modern metabolic pathways are hypothesized to have roots in prebiotic, non-enzymatic chemical reactions. While the specific abiotic synthesis of this compound is not extensively documented, research into the origins of life supports the plausibility of non-enzymatic pathways for the formation of its chemical precursors, particularly α-keto acids. astrobiology.com Studies have demonstrated that α-keto acids can be generated under plausible prebiotic conditions from simpler molecules and can participate in reactions to form amino acids. nih.govnih.gov These findings suggest that the chemical framework of the branched-chain amino acid pathway, in which the C5 skeleton of this compound is central, could have emerged from abiotic reaction networks on the early Earth before the evolution of sophisticated enzymes. nasa.gov

Environmental Chemistry and Atmospheric Processes

This compound has been identified as a product of the atmospheric photooxidation of isoprene (B109036). researcher.life Isoprene (2-methyl-1,3-butadiene) is the most abundant non-methane hydrocarbon emitted into the atmosphere by terrestrial plants. Its reaction with atmospheric oxidants, primarily the hydroxyl radical (OH), initiates a complex cascade of chemical reactions that contribute significantly to the formation of secondary organic aerosol (SOA).

During this process, isoprene is oxidized to form a wide variety of oxygenated volatile organic compounds. Laboratory studies and field measurements have detected this compound and its isomers, such as 2,4-dihydroxy-2-methylbutanal, among the myriad of products. researcher.lifeuci.edu These highly functionalized compounds have lower volatility than isoprene and can partition into the aerosol phase, contributing to the growth of atmospheric particles and impacting air quality and climate. Further aqueous phase processing of other isoprene oxidation products within atmospheric water droplets can also lead to the formation of related polyhydroxy compounds like trihydroxy-3-methylbutanal. copernicus.orgcopernicus.org

Table 2: Role in Atmospheric Chemistry

ProcessPrecursorKey OxidantsKey Product(s)
Atmospheric PhotooxidationIsopreneHydroxyl Radical (OH)This compound, Isomers, and other Oxygenated VOCs

Atmospheric Fate and Reactivity as an Organic Intermediate

This compound is an oxygenated volatile organic compound (OVOC) that functions as an intermediate in the atmospheric degradation of biogenic hydrocarbons, particularly 2-methyl-3-buten-2-ol (B93329) (MBO). nih.gov Its atmospheric fate is dictated by its chemical reactivity with primary atmospheric oxidants and its potential to partition from the gas phase into the particle phase.

As a carbonyl compound, its degradation is expected to be rapid, primarily driven by reactions with hydroxyl (OH) radicals during the daytime and potentially nitrate (B79036) (NO3) radicals at night. copernicus.orgcopernicus.org The reactivity of aldehydes is significantly influenced by the structure, with the presence of methyl groups and other functional groups affecting the rate of hydrogen abstraction. copernicus.org For instance, studies on similar carbonyls like 3,3-dimethylbutanal show that reactions with OH radicals and chlorine (Cl) atoms are significant loss processes. copernicus.orgcopernicus.org The reaction with OH radicals is a key degradation pathway for saturated aldehydes in the atmosphere. copernicus.org

The atmospheric lifetime of this compound is therefore expected to be relatively short, on the order of hours to days, ensuring it degrades close to its emission sources. This rapid turnover makes it a transient but important intermediate in the formation of secondary atmospheric pollutants. copernicus.org Its fate is closely linked to the formation of secondary organic aerosols (SOA), as it can be taken up by existing aerosol particles where it undergoes further reactions. nih.govnih.gov

Table 1: Atmospheric Reaction Rate Coefficients and Estimated Lifetimes of Related Compounds This table provides kinetic data for compounds structurally related to this compound to illustrate its likely atmospheric reactivity.

CompoundOxidantRate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
2-Methyl-3-buten-2-ol (precursor)OH6.32 x 10⁻¹¹ nih.gov~4.4 hours
2-Methyl-3-buten-2-ol (precursor)O₃9.55 x 10⁻¹⁸ nih.gov~3 days
3,3-Dimethylbutanal (analogue)OHNot directly measured, but Cl reaction is fast copernicus.orgLikely hours
3,3-Dimethylbutanal (analogue)Cl1.27 x 10⁻¹⁰ copernicus.org~1.1 hours
2-Methylbutanal (analogue)OH2.74 x 10⁻¹¹ epa.gov~10 hours

Note: Lifetimes are estimates based on average global oxidant concentrations (OH: 1x10⁶ molecules/cm³; O₃: 7x10¹¹ molecules/cm³; Cl: 1x10⁴ atoms/cm³).

Aqueous Phase Chemistry in Secondary Organic Aerosols

This compound plays a significant role in the formation and chemical evolution of secondary organic aerosols (SOA) through aqueous-phase chemistry. unc.edu This compound, formed from the gas-phase oxidation of MBO, can partition into atmospheric water droplets such as clouds, fog, and deliquesced aerosols. nih.gov

A key pathway for its involvement in SOA formation is through the reactive uptake of its precursor, an epoxide intermediate derived from MBO photooxidation. nih.govnih.gov This process is particularly enhanced in the presence of acidic aerosol. nih.govnih.gov Once in the aqueous phase, these precursors can hydrolyze to form polyols, including compounds structurally similar to 2,3-dihydroxyisopentanol, a major constituent of MBO-derived SOA. nih.govnih.gov

Within the acidic aerosol, this compound and related intermediates can undergo further acid-catalyzed reactions. These reactions can lead to the formation of larger, less volatile compounds, including oligomers and organosulfates, which contribute significantly to the mass and growth of SOA particles. nih.govmdpi.com The formation of organosulfates from isoprene-derived intermediates, a process analogous to that expected for MBO derivatives, is known to be most efficient at low pH and lower relative humidities, where the aerosol is more concentrated. nih.gov This aqueous-phase processing is a critical mechanism for transforming volatile organic compounds into non-volatile aerosol components. unc.edupnnl.gov

Gas-Phase Oxidation Studies

While direct gas-phase oxidation studies on this compound are limited, its reactivity can be inferred from extensive research on its precursors and structurally similar aldehydes. nih.govcopernicus.org The primary gas-phase loss process for this compound is expected to be its reaction with the hydroxyl (OH) radical. copernicus.org

The oxidation of its precursor, 2-methyl-3-buten-2-ol (MBO), by OH radicals has been studied extensively, yielding products such as acetone (B3395972), glycolaldehyde, and 2-hydroxy-2-methylpropanal. nih.gov These initial oxidation steps lead to the formation of second-generation products like this compound.

Studies on other aldehydes, such as 3,3-dimethylbutanal and 2-methylbutanal, provide insight into the likely reaction mechanisms. copernicus.orgcopernicus.org The reaction initiated by OH radicals typically proceeds via hydrogen abstraction from the aldehydic group (-CHO), which is a favorable reaction site. copernicus.org This initial step leads to the formation of an acyl radical, which then reacts with oxygen (O₂) to form a peroxyacyl radical. In the presence of nitrogen oxides (NOx), this can lead to the formation of peroxyacyl nitrates (PANs). copernicus.org Further reactions can lead to the formation of smaller, more oxygenated compounds, contributing to the pool of atmospheric OVOCs. copernicus.orgcopernicus.org The specific products formed would depend on the atmospheric conditions, particularly the levels of NOx. copernicus.org

Table 2: Key Reaction Products from the OH-Initiated Oxidation of MBO This table lists major products from the oxidation of the precursor MBO, indicating the chemical environment in which this compound is formed.

ProductChemical FormulaMolar Yield (%)ConditionsReference
AcetoneC₃H₆OHighHigh and Low NOx nih.gov
GlycolaldehydeC₂H₄O₂HighHigh and Low NOx nih.gov
2-Hydroxy-2-methylpropanal (HMPR)C₄H₈O₂~20-30High and Low NOx nih.gov
FormaldehydeCH₂OHighHigh and Low NOx nih.gov
Epoxide IntermediatesC₅H₁₀O₂Not specifiedLow NOx nih.gov, nih.gov

Role As a Synthetic Intermediate and Building Block

2,3-Dihydroxy-3-methylbutanal is a versatile bifunctional molecule whose structural features—a reactive aldehyde group adjacent to a vicinal diol on a branched carbon skeleton—make it a valuable component in synthetic organic chemistry. While the aldehyde form may be a transient species in many reaction schemes, its synthetic utility is often realized through more stable precursors and derivatives, such as 2,3-dihydroxy-3-methylbutanoic acid and 3-methylbutane-1,2,3-triol. These compounds provide access to the core structure of this compound, allowing its incorporation into more complex molecular architectures.

Advanced Analytical Methodologies

Spectroscopic Techniques

Spectroscopic methods are indispensable for the non-destructive analysis of 2,3-Dihydroxy-3-methylbutanal, offering a wealth of information regarding its structural framework and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aldehydic proton is anticipated to resonate significantly downfield, typically in the range of 9.5-10.0 ppm, as a result of the deshielding effect of the carbonyl group. This signal would likely appear as a doublet due to coupling with the adjacent methine proton at the C2 position. The proton at C2, being attached to a carbon bearing a hydroxyl group, is expected to appear in the region of 3.5-4.0 ppm. Its multiplicity will be influenced by coupling to the aldehydic proton and potentially the hydroxyl proton, though the latter coupling is often not observed in protic solvents due to rapid exchange. The two methyl groups attached to the C3 tertiary carbon are diastereotopic and therefore expected to be chemically non-equivalent, giving rise to two distinct singlets in the range of 1.0-1.5 ppm. The hydroxyl protons of the two alcohol groups would produce broad signals whose chemical shifts are highly dependent on concentration, temperature, and the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing in the 200-205 ppm region. The carbon atom at C2, bonded to a hydroxyl group, is expected to resonate around 70-80 ppm. The quaternary carbon at C3, also bearing a hydroxyl group and two methyl groups, would likely appear in a similar region. The two diastereotopic methyl carbons are expected to have slightly different chemical shifts, resonating in the 20-30 ppm range.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the connectivity of the molecule. For instance, a COSY experiment would show a correlation between the aldehydic proton and the C2 proton, while an HMBC experiment would reveal long-range couplings, such as between the methyl protons and the C2 and C3 carbons, thereby solidifying the structural assignment. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations, which are crucial for determining the relative stereochemistry of the chiral centers at C2 and C3.

Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constant (J) in Hz
H-1 (Aldehyde)9.6 - 9.8d~3 Hz
H-23.7 - 4.0d~3 Hz
C3-CH₃ (a)1.2 - 1.4s-
C3-CH₃ (b)1.1 - 1.3s-
OHVariablebr s-
Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (ppm)
C-1 (C=O)202 - 205
C-275 - 80
C-372 - 77
C3-CH₃ (a)25 - 28
C3-CH₃ (b)23 - 26

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for probing the vibrational modes of this compound, providing a molecular fingerprint based on the characteristic vibrations of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. Another key diagnostic feature for the aldehyde is the C-H stretching vibration of the aldehyde group, which usually gives rise to two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of two hydroxyl groups will result in a broad and intense O-H stretching band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the primary and secondary alcohol functionalities are expected to produce strong bands in the fingerprint region, between 1000 and 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-C bond stretching and skeletal vibrations in the fingerprint region (below 1500 cm⁻¹) are often more prominent in the Raman spectrum. The C=O stretch of the aldehyde is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. The symmetric C-H stretching vibrations of the methyl groups would also be expected to give strong Raman signals.

Predicted Characteristic Vibrational Frequencies for this compound
Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
O-H Stretch3200-36003200-3600Strong, Broad (IR); Weak (Raman)
C-H Stretch (Aldehyde)2720, 28202720, 2820Weak-Medium (IR); Medium (Raman)
C-H Stretch (Alkyl)2850-30002850-3000Medium-Strong
C=O Stretch (Aldehyde)1720-17401720-1740Strong (IR); Medium (Raman)
C-O Stretch1000-12001000-1200Strong (IR); Weak (Raman)

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound. This allows for the calculation of its elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass. For a molecule with the formula C₅H₁₀O₃, the expected exact mass can be calculated and compared to the experimentally determined value to confirm its composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the diol functionality and carbon monoxide (CO) from the aldehyde group. Alpha-cleavage adjacent to the carbonyl group is also a probable fragmentation route, leading to the loss of a hydrogen radical or the C2-C3 bond cleavage. The fragmentation of the C-C bond between the two hydroxyl-bearing carbons is another expected pathway in vicinal diols. Analyzing these fragmentation patterns provides valuable information about the connectivity of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this compound, especially if it is part of a complex mixture. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. Due to the presence of polar hydroxyl groups, derivatization of this compound, for example, by silylation, may be necessary to increase its volatility and thermal stability for optimal GC analysis.

Predicted Key Mass Spectral Fragments for this compound (C₅H₁₀O₃, MW: 118.13)
m/zPossible FragmentFragmentation Pathway
117[M-H]⁺Loss of a hydrogen radical
100[M-H₂O]⁺Loss of water
90[M-CO]⁺Loss of carbon monoxide
89[M-CHO]⁺Alpha-cleavage
73[C₃H₅O₂]⁺Cleavage of C2-C3 bond
59[C₃H₇O]⁺Cleavage of C2-C3 bond
43[C₂H₃O]⁺Acylium ion

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Separation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of individual components within complex mixtures. Its application to the analysis of this compound, particularly in intricate matrices such as biological fluids or environmental samples, offers high sensitivity and selectivity. The inherent polarity of this compound makes it amenable to liquid chromatography, while mass spectrometry provides definitive identification based on its mass-to-charge ratio.

In a typical LC-MS workflow for the analysis of this compound, a reversed-phase chromatographic separation could be employed. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the retention and separation of the analyte from other sample constituents. The subsequent detection by mass spectrometry would then allow for its unambiguous identification and quantification. Due to the compound's structure, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques.

Table 1: Illustrative LC-MS Parameters for this compound Analysis

ParameterValue
Chromatography
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Precursor Ion (m/z)[M+H]⁺
Product Ions (m/z)To be determined experimentally

Note: The parameters in this table are illustrative and would require optimization for specific applications.

Hyphenated Techniques in Environmental Monitoring (e.g., HR-AMS, APCI-MS)

The environmental monitoring of volatile and semi-volatile organic compounds, including this compound, necessitates the use of highly sensitive and specific hyphenated analytical techniques. Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) is particularly well-suited for the analysis of less polar and thermally stable compounds that are not efficiently ionized by ESI. creative-proteomics.com Given that this compound can be present in the atmosphere as a product of isoprene (B109036) photooxidation, APCI-MS offers a viable method for its detection in air samples. creative-proteomics.comwikipedia.org

High-Resolution Aerosol Mass Spectrometry (HR-AMS) is another powerful tool for the real-time measurement of the size and chemical composition of sub-micron aerosol particles. While specific applications of HR-AMS for the direct monitoring of this compound are not extensively documented, the technique is capable of providing detailed information on the organic fraction of atmospheric aerosols, within which this compound may be a constituent.

The coupling of these ionization sources with high-resolution mass analyzers, such as time-of-flight (TOF) or Orbitrap instruments, allows for the accurate mass measurements necessary to determine the elemental composition of detected ions, aiding in the confident identification of this compound in complex environmental matrices.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely employed for the determination of purity and for quantitative analysis of a vast array of compounds. For a polar analyte such as this compound, reversed-phase HPLC is the most common approach.

A typical HPLC method for the analysis of this compound would utilize a C18 or a more polar embedded-phase column to achieve adequate retention. The mobile phase would likely consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency if coupled to a mass spectrometer.

Detection can be achieved using a variety of detectors. While this compound lacks a strong chromophore for UV-Vis detection, derivatization with a UV-active agent can be employed. Alternatively, a more universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used. For high sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred method.

Table 2: Example HPLC Method Parameters for Purity Analysis

ParameterValue
ColumnPolar-embedded C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient10% B to 50% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionRefractive Index Detector (RID)
Injection Volume10 µL

Note: These parameters are provided as an example and would need to be optimized for a specific sample matrix and analytical goal.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. Due to the presence of two hydroxyl groups and a carbonyl group, this compound is a polar and relatively non-volatile compound, making its direct analysis by GC challenging. Therefore, derivatization is a necessary step to increase its volatility and thermal stability.

A common derivatization strategy for compounds containing both hydroxyl and carbonyl functionalities involves a two-step process. First, the carbonyl group can be derivatized with a reagent such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable oxime. coresta.orgsigmaaldrich.com Subsequently, the hydroxyl groups can be converted to their trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This dual derivatization significantly increases the volatility and improves the chromatographic behavior of the analyte.

The derivatized this compound can then be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation.

Table 3: Hypothetical GC-MS Parameters for Derivatized this compound

ParameterValue
Derivatization
Carbonyl DerivatizationPFBHA
Hydroxyl DerivatizationBSTFA
Gas Chromatography
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program80 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min)
Mass Spectrometry
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range50-550 amu

Note: These parameters are illustrative and would require experimental optimization.

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, the determination of enantiomeric purity is crucial in many applications. Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers.

Both chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) can be employed for the enantiomeric separation of this compound.

In chiral HPLC , the separation is achieved on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) (for normal-phase chromatography), is critical for achieving enantiomeric resolution.

In chiral GC , the analyte, after appropriate derivatization to enhance volatility, is separated on a GC column coated with a chiral selector. Cyclodextrin-based CSPs are commonly used for the chiral separation of various classes of compounds, including those with hydroxyl and carbonyl functionalities. gcms.cznih.gov

The selection of the appropriate chiral stationary phase and chromatographic conditions is empirical and often requires screening of different columns and mobile phases to achieve baseline separation of the enantiomers.

Table 4: Potential Chiral Chromatography Approaches

TechniqueChiral Stationary Phase (Example)Mobile/Carrier Phase (Example)
Chiral HPLCAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10, v/v)
Chiral GCDiacetyl-tert-butyldimethylsilyl-β-cyclodextrinHelium

Note: The selection of the chiral stationary phase and mobile/carrier phase is highly dependent on the specific enantiomers and requires methodical development.

Computational Chemistry and Theoretical Studies

Conformational Analysis

No published studies detailing the use of Density Functional Theory (DFT) to determine the stable conformers of 2,3-dihydroxy-3-methylbutanal were found. A proper conformational analysis would require systematic scanning of the potential energy surface by rotating the flexible dihedral angles of the molecule and optimizing the geometry of each resulting conformer to identify the global and local minima. The relative energies of these conformers would then indicate their respective populations at a given temperature.

There is no available research that has employed Molecular Dynamics (MD) simulations to study the conformational behavior of this compound in solution. Such simulations would provide insights into how the presence of a solvent affects the conformational preferences of the molecule and would allow for the study of dynamic properties such as the rate of interconversion between different conformers.

Reaction Mechanism Modeling

Specific potential energy surface calculations and transition state analyses for reactions involving this compound are not documented in the scientific literature. Modeling a reaction mechanism would involve identifying the reactants, products, and any intermediates, and then using quantum chemical methods to locate the transition state structures that connect them. The energy of these transition states relative to the reactants would determine the activation energy of the reaction.

In the absence of potential energy surface calculations, there are no computationally determined reaction rates or branching ratios for reactions of this compound. These kinetic parameters are typically derived from the calculated activation energies and are crucial for understanding the selectivity of chemical reactions.

Intermolecular and Intramolecular Interactions

The hydroxyl and carbonyl functional groups in this compound allow for a variety of intermolecular and intramolecular interactions, which significantly influence its physical properties and conformational preferences.

Hydrogen bonding is a critical interaction for this compound. It can act as both a hydrogen bond donor (via its -OH groups) and an acceptor (via the lone pairs on its oxygen atoms). youtube.com These interactions can occur between molecules (intermolecular) or within a single molecule (intramolecular).

Intramolecular hydrogen bonds can form between the hydroxyl groups and the aldehyde oxygen, leading to the formation of stable, cyclic-like conformations. For instance, a hydrogen bond could form between the hydroxyl group at C2 and the aldehyde oxygen, or between the hydroxyl at C3 and the aldehyde oxygen.

Natural Bond Orbital (NBO) analysis is a computational method that provides detailed insight into these interactions. wikipedia.org It examines the delocalization of electron density between a filled Lewis-type orbital (donor) and an empty non-Lewis orbital (acceptor). For a hydrogen bond (X-H···Y), the NBO method quantifies the stabilization energy associated with the charge transfer from a lone pair (LP) of the acceptor atom (Y) to the antibonding orbital (σ*) of the donor bond (X-H). semanticscholar.orgnih.gov

In this compound, NBO analysis would be expected to reveal significant stabilization energies (E(2)) for interactions corresponding to intramolecular hydrogen bonds, such as LP(O_aldehyde) → σ*(O-H). The magnitude of this energy is indicative of the strength of the hydrogen bond. nih.gov

Table 2: Representative NBO Stabilization Energies for Intramolecular Hydrogen Bonds in Analogous Systems This table provides expected values for the types of interactions present in this compound based on studies of similar functionalized molecules.

Donor NBOAcceptor NBOInteraction TypeTypical E(2) (kcal/mol)
LP (Ocarbonyl)σ* (O-H)Intramolecular H-Bond2 - 8
LP (Ohydroxyl)σ* (O-H)Intermolecular H-Bond5 - 15

Data are illustrative and based on general NBO analyses of hydrogen-bonded systems. semanticscholar.orgresearchgate.net

The structure and reactivity of a polar molecule like this compound are highly influenced by its solvent environment. nih.gov Computational solvent models, both implicit (continuum) and explicit, are used to simulate these effects. numberanalytics.comwikipedia.org

In polar protic solvents such as water or ethanol, this compound would engage in strong intermolecular hydrogen bonding. The solvent molecules can solvate the polar functional groups, stabilizing conformations that might be less favorable in the gas phase. This explicit interaction can significantly alter the energy landscape of the molecule's conformers. nih.gov For instance, solvent molecules can compete with or disrupt intramolecular hydrogen bonds, favoring more extended conformations.

Solvation also plays a critical role in chemical reactivity. For reactions involving charged or highly polar transition states, polar solvents can provide significant stabilization, thereby lowering the activation energy and increasing the reaction rate. nih.gov Studies on related sugars like erythrose have shown that solvent reorganization is a key factor in their reaction dynamics and thermodynamics. researchgate.net The choice of solvent can thus be a determining factor in the outcome of reactions involving this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.